Neuromedin U-25 porcine
Overview
Description
Neuromedin U-25 porcine is a bioactive peptide first isolated from the porcine spinal cord. It is known for its potent contractile effect on smooth muscle, particularly in the rat uterus. The peptide consists of 25 amino acids and has been identified in various species, including humans, pigs, and other mammals. This compound plays significant roles in various physiological processes, including smooth muscle contraction, blood pressure regulation, and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neuromedin U-25 porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product. The peptide is often produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Neuromedin U-25 porcine undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize specific residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitutions are performed during the SPPS process by incorporating different amino acids at specific positions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acids. These modified peptides are used to study the biological activity and structure-function relationships of this compound .
Scientific Research Applications
Neuromedin U-25 porcine has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in smooth muscle contraction, blood pressure regulation, and energy balance.
Medicine: Explored for its potential therapeutic applications in conditions such as hypertension, obesity, and cancer. .
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacological studies.
Mechanism of Action
Neuromedin U-25 porcine exerts its effects by binding to specific G-protein-coupled receptors, namely neuromedin U receptor 1 and neuromedin U receptor 2. These receptors are expressed in various tissues, including the central nervous system and peripheral organs. Upon binding to its receptors, this compound activates intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction, regulation of blood pressure, and modulation of energy balance .
Comparison with Similar Compounds
Neuromedin U-25 porcine is part of the neuromedin family, which includes several other peptides with similar structures and functions:
Neuromedin S: Another member of the neuromedin family, known for its role in the regulation of circadian rhythms and energy balance.
Neuromedin B and Neuromedin C: Belong to the bombesin-like peptide family and are involved in the regulation of gastrointestinal functions and feeding behavior.
Neuromedin K and Neuromedin L: Members of the tachykinin family, involved in the regulation of smooth muscle contraction and pain perception
This compound is unique due to its potent contractile effect on smooth muscle and its involvement in a wide range of physiological processes. Its high sequence conservation across species highlights its critical biological functions .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIPBDDJNZTTI-DXVWOPCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H217N43O37 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583206 | |
Record name | PUBCHEM_16136617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3142.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98395-76-7 | |
Record name | PUBCHEM_16136617 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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